Ethyl 4-hydroxy-5,6,7,8-tetrahydroquinoline-3-carboxylate is a chemical compound with the molecular formula and a CAS number of 1235011-96-7. This compound belongs to the class of tetrahydroquinolines, which are characterized by a bicyclic structure containing a quinoline moiety. The presence of a hydroxyl group at the 4-position and a carboxylate group at the 3-position contributes to its unique properties and potential biological activities. Ethyl 4-hydroxy-5,6,7,8-tetrahydroquinoline-3-carboxylate is recognized for its versatility in various
Research indicates that ethyl 4-hydroxy-5,6,7,8-tetrahydroquinoline-3-carboxylate exhibits significant biological activities:
Several synthesis methods for ethyl 4-hydroxy-5,6,7,8-tetrahydroquinoline-3-carboxylate have been documented:
Ethyl 4-hydroxy-5,6,7,8-tetrahydroquinoline-3-carboxylate has several applications:
Interaction studies involving ethyl 4-hydroxy-5,6,7,8-tetrahydroquinoline-3-carboxylate have focused on its binding affinities with various biological targets. These studies aim to elucidate its mechanism of action and therapeutic potential:
Ethyl 4-hydroxy-5,6,7,8-tetrahydroquinoline-3-carboxylate shares structural similarities with several other compounds within the tetrahydroquinoline family. Here are some notable comparisons:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate | Contains a methoxy group at position 8 | |
Ethyl 5-hydroxy-4-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate | Hydroxyl group at position 5 | |
Ethyl 5-acetamido-4-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylic acid | Contains an acetamido group |
These compounds exhibit variations in functional groups that influence their biological activities and chemical reactivity. Ethyl 4-hydroxy-5,6,7,8-tetrahydroquinoline-3-carboxylate is unique due to its specific positioning of hydroxyl and carboxylic acid groups which contribute to its distinct properties and potential applications in medicinal chemistry .